molecular formula C18H18N2O3 B2918230 2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide CAS No. 886950-10-3

2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide

Cat. No.: B2918230
CAS No.: 886950-10-3
M. Wt: 310.353
InChI Key: VGYHTNIPCJMJDW-UHFFFAOYSA-N
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Description

2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.353. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

Research into substituted tetrahydroisoquinolines, including compounds structurally related to "2-((1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)-N-(m-tolyl)acetamide," has demonstrated potential therapeutic uses in addressing drug addiction. For instance, these compounds have been investigated as selective antagonists for the orexin 1 (OX1) receptor, implicating their role in modulating reward processes and suggesting potential therapeutic applications in treating drug addiction. Specifically, derivatives have shown to attenuate the development of place preference for cocaine in rats, highlighting their relevance in addiction studies (Perrey et al., 2013).

Organic Synthesis and Chemical Properties

In the realm of organic chemistry, the structural and reactivity aspects of related tetrahydroisoquinoline derivatives have been extensively studied. For example, research into the synthesis and structural analysis of tetra- and pentacyclic lactams derived from regioisomeric tetrahydroisoquinoline diamines has provided insights into the domino ring-closure reactions and diastereoselectivities of these compounds, offering pathways to complex molecular architectures with potential applications in drug design and synthesis (Kivelä et al., 2010).

Material Science Applications

On the material science front, compounds structurally related to "this compound" have been explored for their inclusion properties and fluorescence emission. For instance, the study of salt and inclusion compounds of 8-hydroxyquinoline-based amides revealed the formation of host–guest complexes with enhanced fluorescence emission, indicating potential applications in sensing, imaging, and material science (Karmakar et al., 2007).

Properties

IUPAC Name

N-(3-methylphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-4-2-5-13(10-12)20-17(21)11-23-16-7-3-6-15-14(16)8-9-19-18(15)22/h2-7,10H,8-9,11H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYHTNIPCJMJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC2=CC=CC3=C2CCNC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.